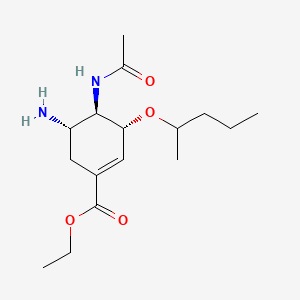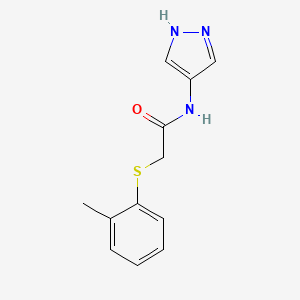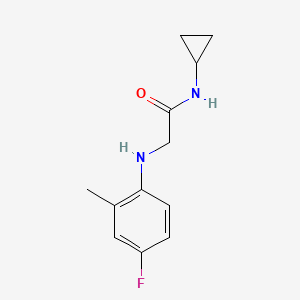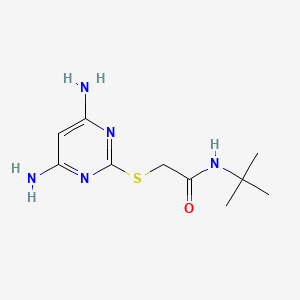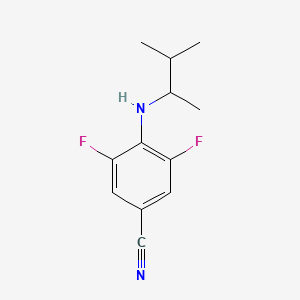
3,5-Difluoro-4-((3-methylbutan-2-yl)amino)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Difluoro-4-((3-methylbutan-2-yl)amino)benzonitrile is an organic compound with the molecular formula C12H14F2N2. This compound is characterized by the presence of two fluorine atoms, a benzonitrile group, and an amino group substituted with a 3-methylbutan-2-yl chain. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-((3-methylbutan-2-yl)amino)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluorobenzonitrile and 3-methylbutan-2-amine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or tetrahydrofuran is used.
Catalysts: A base such as triethylamine is often used to facilitate the reaction.
Procedure: The 3,5-difluorobenzonitrile is reacted with 3-methylbutan-2-amine in the presence of the base and solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, and advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed.
化学反応の分析
Types of Reactions
3,5-Difluoro-4-((3-methylbutan-2-yl)amino)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of secondary amines.
Coupling Reactions: The benzonitrile group can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Products with various functional groups replacing the fluorine atoms.
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Coupling: Complex aromatic compounds.
科学的研究の応用
3,5-Difluoro-4-((3-methylbutan-2-yl)amino)benzonitrile is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3,5-Difluoro-4-((3-methylbutan-2-yl)amino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluorine atoms and the amino group play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and interaction with nucleic acids.
類似化合物との比較
Similar Compounds
3,5-Difluorobenzonitrile: Lacks the amino group and the 3-methylbutan-2-yl chain.
4-Aminobenzonitrile: Contains an amino group but lacks the fluorine atoms and the 3-methylbutan-2-yl chain.
3,5-Difluoro-4-formylbenzonitrile: Contains a formyl group instead of the amino group.
Uniqueness
3,5-Difluoro-4-((3-methylbutan-2-yl)amino)benzonitrile is unique due to the presence of both fluorine atoms and the 3-methylbutan-2-yl-substituted amino group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H14F2N2 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC名 |
3,5-difluoro-4-(3-methylbutan-2-ylamino)benzonitrile |
InChI |
InChI=1S/C12H14F2N2/c1-7(2)8(3)16-12-10(13)4-9(6-15)5-11(12)14/h4-5,7-8,16H,1-3H3 |
InChIキー |
XSJXGBRQLSPBRG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)NC1=C(C=C(C=C1F)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



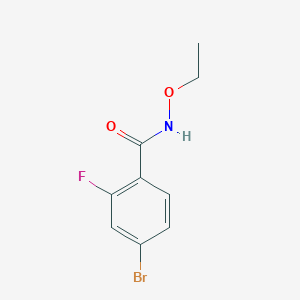

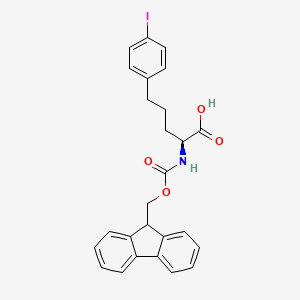
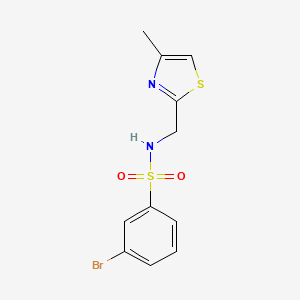
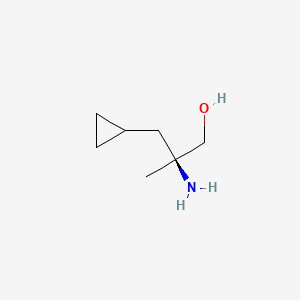
![2-({[3-(Morpholin-4-yl)propyl]amino}methyl)phenol](/img/structure/B14908127.png)
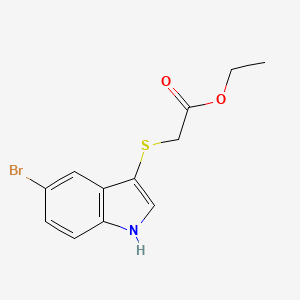
![methyl (4Z)-2-methyl-4-{[5-({[(4-methylphenyl)sulfonyl]amino}methyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B14908143.png)
